Product packaging for Fluorol Yellow 088(Cat. No.:CAS No. 81-37-8)

Fluorol Yellow 088

Cat. No.: B149401
CAS No.: 81-37-8
M. Wt: 296.4 g/mol
InChI Key: WYVHNCGXVPMYQK-UHFFFAOYSA-N
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Description

Historical Context and Evolution of its Research Applications

The use of Fluorol Yellow 088 in research has evolved, with early applications focusing on its properties as a solvent dye for industrial purposes, such as coloring oils, waxes, and greases smolecule.comscbt.com. Its utility in academic research became more prominent with the recognition of its lipophilic nature and fluorescent characteristics, making it suitable for biological staining smolecule.com.

A key area where this compound gained traction is in plant biology, specifically for staining suberin lamellae in plant tissues scbt.commedchemexpress.com. Research by Brundrett et al. in the late 20th century significantly influenced the adoption of fluorescent stains, including this compound, for studying apoplastic barriers in plant roots oup.com. These methods allowed for the clear differentiation of developmental stages in endodermal and exodermal cells based on suberin deposition oup.com.

Over time, protocols for using this compound for suberin staining have been refined to improve visualization and reliability oup.comnih.gov. Modifications have included exploring different solvent systems, such as polyethylene (B3416737) glycol-glycerol and lactic acid, to enhance dye dissolution and staining quality oup.comnih.gov.

Beyond plant suberin, the application of this compound has expanded to include the visualization of other lipid-containing structures and in various research contexts, such as assessing the biocompatibility of new materials and tracking drug carriers in drug delivery research smolecule.com. Its use in conjunction with other staining techniques, like aniline (B41778) blue or basic fuchsin, allows for differential staining and the study of multiple cellular components simultaneously nih.govfrontiersin.orgfrontiersin.org.

Scope of Academic Inquiry for this compound

The academic inquiry involving this compound primarily centers on its application as a fluorescent probe for visualizing lipids and hydrophobic structures in biological samples smolecule.commedchemexpress.com. The scope of research includes:

Lipid Staining: this compound is widely used for staining lipids in various biological contexts, particularly in plant tissues to visualize suberin lamellae in the endodermis and exodermis scbt.commedchemexpress.comnih.govresearchgate.net. This is crucial for studying plant root development, water and nutrient transport, and responses to environmental stresses like salinity frontiersin.orgresearchgate.netnih.govplos.org.

Cellular and Tissue Visualization: Its fluorescent properties enable the visualization of cellular membranes and acidic compartments like endosomes and lysosomes, aiding in the study of cellular morphology, trafficking, and degradation processes smolecule.com.

Material Science and Drug Delivery: this compound can be used to label and track the uptake and localization of nanoparticles and drug carriers, contributing to research in biocompatibility and targeted drug delivery systems smolecule.com.

Spectroscopic Analysis: The dye is employed in spectroscopic investigations and as a reference chemical for quantitative analysis, assisting in equipment calibration and the precise measurement of substances based on fluorescence intensity .

Histochemistry and Microscopy: Researchers utilize this compound in histological staining procedures to obtain detailed images of cellular structures using fluorescence microscopy nih.govplos.org. Different excitation and emission wavelengths are employed depending on the specific application and desired visualization scbt.commedchemexpress.comfrontiersin.orgplos.org.

Research findings often involve detailed imaging data illustrating the localization of this compound within stained tissues or cells. Studies quantify the intensity and pattern of staining to assess the presence and distribution of lipids or suberin under different experimental conditions frontiersin.orgresearchgate.netnih.govplos.org. For example, researchers have used this compound staining to observe changes in suberin deposition in response to salt stress in Arabidopsis roots or to visualize lipid material in the bark of trees infected with pathogens nih.govfrontiersin.org.

PropertyValueSource
Absorption λmax (Methanol)450 nm interchim.fr interchim.fr
Emission λem (Methanol)515 nm interchim.fr interchim.fr
Excitation Wavelength365 nm, 447-453 nm, 488 nm medchemexpress.comfrontiersin.orgclinisciences.com medchemexpress.comfrontiersin.orgclinisciences.com
Emission Wavelength≥420 nm, 510 nm, 516-593 nm scbt.commedchemexpress.comfrontiersin.org scbt.commedchemexpress.comfrontiersin.org

Note: Specific spectral properties can vary depending on the solvent and environmental conditions.

The research applications of this compound continue to expand as new techniques and areas of biological inquiry emerge, leveraging its specific properties to visualize and study hydrophobic components in complex biological systems.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H16O B149401 Fluorol Yellow 088 CAS No. 81-37-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,12-dimethyl-8-oxapentacyclo[11.7.1.02,7.09,21.015,20]henicosa-1(21),2(7),3,5,9,11,13,15,17,19-decaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16O/c1-13-7-9-19-18(11-13)21-16-6-4-3-5-15(16)12-17-14(2)8-10-20(23-19)22(17)21/h3-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYVHNCGXVPMYQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=CC=C(C4=CC5=CC=CC=C5C2=C34)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10883260
Record name Naphtho[3,2,1-kl]xanthene, 2,8-dimethyl-
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Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81-37-8
Record name 2,8-Dimethylnaphtho[3,2,1-kl]xanthene
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Record name Naphtho[3,2,1-kl]xanthene, 2,8-dimethyl-
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Record name Naphtho[3,2,1-kl]xanthene, 2,8-dimethyl-
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Record name 2,8-dimethylnaphtho[3,2,1-kl]xanthene
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Synthetic Pathways and Molecular Modifications of Fluorol Yellow 088

Condensation Reaction-Based Synthesis of Fluorol Yellow 088

The synthesis of this compound can be achieved through condensation reactions smolecule.com. One described method involves the condensation of naphthalene (B1677914) derivatives smolecule.com. Specifically, the preparation has been reported to involve the condensation of p-Cresol and Phthalic anhydride, followed by subsequent steps including pressure reduction with zinc and ammonia, and refinement via sublimation chemicalbook.com.

Electrophilic Substitution Strategies for Structural Elucidation and Modification

Electrophilic substitution is a method that can be employed in the context of this compound, particularly for the introduction of methyl groups at specific positions on the naphthalene ring during its synthesis smolecule.com. This strategy can be valuable for modifying the molecular structure and potentially aiding in the structural elucidation of the compound by selectively adding substituents at known positions smolecule.com.

Optimization of Purification Techniques for Research-Grade this compound

Obtaining high-purity this compound is crucial for research applications. Post-synthesis purification techniques are employed to achieve this. Recrystallization is a common method used to obtain a high-purity product suitable for industrial applications smolecule.com. Sublimation is also mentioned as a method for refining the synthesized dye chemicalbook.com. These techniques help in removing impurities and obtaining research-grade material.

Design and Synthesis of this compound-Labeled Nanocarriers

This compound has been utilized for labeling nanocarriers, particularly in the context of biological imaging and delivery systems springernature.comacs.org. A method has been developed for the preparation of this compound-labeled lignin (B12514952) nanocapsules springernature.com. These nanocapsules are polymeric hollow structures derived from lignin, capable of containing and transporting bioactive substances within plant tissues springernature.com. Labeling these nanocarriers with this compound allows for their localization in plant organs and tissues using fluorescence microscopy springernature.com. Research findings indicate that loading lignin nanocapsules with this compound enables tracking their entrance and accumulation in seeds and seedlings acs.org. This approach is crucial for visualizing the uptake mechanisms and distribution of nanoparticles in plants springernature.com.

Research has demonstrated the successful preparation of this compound-labeled lignin nanocapsules, which facilitates their visualization and tracking within plant systems springernature.comacs.org. These labeled nanocarriers have been used to study the uptake and localization of nanoparticles in plant tissues by fluorescence microscopy springernature.com.

A typical protocol for staining with this compound in plant tissues involves preparing a staining solution and incubating the tissue sections. While not a synthesis or modification technique, the preparation of the staining solution is a crucial step in its application for research.

StepDescriptionParameters
Staining Solution Preparation Prepare a solution of this compound.0.01% (w/v) in polyethylene (B3416737) glycol (PEG 400) heated at 90°C for 1 hour, then mixed with an equal volume of 90% glycerol (B35011) (10% distilled water) medchemexpress.cnmedchemexpress.com.
Sample Staining Immerse tissue sections in the staining solution.Incubate at room temperature for 1 hour medchemexpress.cnmedchemexpress.com.
Rinsing Lightly rinse tissue to remove excess dye.Brief rinsing recommended medchemexpress.cnmedchemexpress.com.
Mounting Mount the stained tissue sections.Use 75% glycerol as the mounting medium medchemexpress.cn.
Observation Observe using fluorescence microscopy.Excitation wavelength 365 nm, emission wavelength ≥420 nm medchemexpress.cn.

This table summarizes parameters often used in the application of this compound for staining, highlighting the conditions for preparing the staining solution and applying it to samples for research purposes medchemexpress.cnmedchemexpress.com.

Spectroscopic and Photophysical Characterization in Research Methodologies

Advanced Spectroscopic Analysis Techniques Utilizing Fluorol Yellow 088 as a Probe

This compound serves as a fluorescent marker in spectroscopic investigations, where its well-defined emission spectrum aids in equipment calibration and quantitative sample analysis. It is employed as a reference chemical to generate calibration curves in quantitative analysis, establishing a link between fluorescence intensity and concentration for precise measurement of unknown substances in fields such as biology, environmental science, and materials science.

The dye's robust electronic properties facilitate efficient energy transfer in various photonic applications, making it a versatile choice for advanced imaging techniques. scbt.com Its unique structure allows for strong π-π stacking interactions, enhancing its binding to various substrates. scbt.comscbt.com This property, combined with its hydrophobic nature, promotes its use in staining lipid-rich structures and hydrophobic domains within cells and tissues. medchemexpress.comsmolecule.comfrontiersin.orgresearchgate.net

This compound has been used in conjunction with techniques like fluorescence microscopy for visualizing cellular structures and dynamics, flow cytometry for analyzing and sorting cell populations, and in studies involving lignin (B12514952) nanocapsules for localization in plant tissues. springernature.com Its application in staining suberin lamellae in plant tissue is well-documented, enabling the visualization of these structures using fluorescence microscopy. scbt.commedchemexpress.cominterchim.frfrontiersin.orgpubcompare.aimicroinformatics.netmedchemexpress.cnnih.govmdpi.com

Fluorescence Emission Spectrum and Excitation Wavelength Optimization for Research Protocols

This compound exhibits a distinct absorption and emission profile. scbt.com The absorption maximum (λmax) is reported around 443 nm when dissolved in polystyrene, and 450 nm when dissolved in methanol. scbt.comnih.gov The emission maximum (λem) is reported around 510 nm in polystyrene and 515 nm in methanol. scbt.comnih.gov

Table 1: Spectroscopic Properties of this compound

PropertyWavelength (nm)SolventSource
Absorption λmax443Polystyrene scbt.com
Absorption λex450Methanol nih.gov
Emission λmax510Polystyrene scbt.com
Emission λem515Methanol nih.gov
Excitation (General)365N/A medchemexpress.commedchemexpress.cn
Excitation (General)≥420N/A medchemexpress.commedchemexpress.cn
Excitation (UV)361–389N/A pubcompare.ai
Emission (UV)430–490N/A pubcompare.ai
Excitation (GFP filter)488N/A
Emission (GFP filter)500-550N/A
Excitation (Blue LED)470N/A microinformatics.net
Emission (Long-pass)≥510N/A microinformatics.net
Excitation (UV)365N/A mdpi.com
Emission (UV)397 (barrier)N/A mdpi.com
Excitation (UV)365 (filter)N/A pubcompare.ai
Emission (UV)397 (barrier)N/A pubcompare.ai
Excitation (UV)N/AN/A nih.gov
Emission (LP 420)N/AN/A nih.gov
Excitation (CLSM)458N/A nih.gov
Emission (CLSM)500–550 (BP)N/A nih.gov
Excitation (CLSM)488N/A nih.gov
Emission (CLSM)560 (LP)N/A nih.gov
Excitation (380-450 nm)N/AN/A scbt.com

While some sources suggest UV excitation around 365 nm, others recommend excitation with blue light (around 470 nm or 488 nm) to better match the absorption maximum and achieve brighter fluorescence. pubcompare.aimicroinformatics.netmedchemexpress.cn Optimal excitation wavelengths and emission filters are crucial for maximizing fluorescence signal and minimizing background noise in research protocols. For instance, using a GFP filter set (488 nm excitation, 500-550 nm emission) has been reported for examining stained roots. Another protocol for suberin staining suggests using a UV filter set (excitation filter BP 365, dichroic mirror FT 395, barrier filter LP 397). mdpi.com Confocal microscopy studies have utilized excitation at 458 nm or 488 nm with appropriate band-pass or long-pass emission filters. nih.gov

Photostability and Bleaching Characteristics in Time-Lapse Imaging Applications

Photostability is a critical factor in time-lapse imaging, as it determines the duration over which a fluorescent signal can be observed before photobleaching occurs. Photobleaching is the irreversible destruction of a fluorophore due to light exposure. univr.it this compound is generally characterized by exceptional photostability and a high quantum yield, which is the efficiency of fluorescence emission. scbt.comscbt.com A high quantum yield contributes to brighter fluorescence. nih.gov

However, despite being described as having strong photostability, some research indicates that this compound can photobleach relatively quickly under certain conditions. interchim.frsciencemadness.orgunil.ch One report noted a rapid loss of fluorescent intensity (half in less than 5 seconds) when used to color siloxane oil under a specific light source. sciencemadness.org Another protocol for suberin staining with this compound explicitly advises against keeping the sample under fluorescence for longer than 20 minutes, as the dye is easily bleached. interchim.frunil.ch This suggests that while this compound may possess inherent photostability, its performance in time-lapse imaging can be highly dependent on factors such as the intensity of the excitation light, the duration of exposure, the mounting medium used, and the specific environment of the stained structure. unil.chethz.ch

Techniques like Fluorescence Recovery After Photobleaching (FRAP) and Fluorescence Loss in Photobleaching (FLIP) are used to study the dynamics and mobility of fluorescently labeled molecules and can provide insights into bleaching characteristics. univr.ittechnion.ac.il While the provided search results mention FRAP and FLIP in the context of studying molecular dynamics using fluorescent proteins, specific detailed research findings on the photobleaching kinetics of this compound in time-lapse imaging applications using these advanced techniques were not extensively detailed. univr.ittechnion.ac.il However, the observation that the fluorescent signal may leak into the xylem after a few hours also highlights the importance of sample preparation and imaging duration for reliable results in time-lapse studies involving this dye. unil.ch

Minimizing photobleaching in time-lapse imaging with this compound involves optimizing excitation settings, limiting exposure time, and potentially using mounting media that help prevent fading. medchemexpress.commedchemexpress.cnethz.ch

Mechanistic Investigations of Fluorol Yellow 088 Interactions

Mechanism of Action in Biomolecule Labeling and Visualization

The primary mechanism of Fluorol Yellow 088 in biomolecule labeling is rooted in its fluorescent nature and its physicochemical affinity for lipids. medchemexpress.com As a fluorescent dye, it absorbs light at a specific excitation wavelength and subsequently emits light at a longer wavelength. pubcompare.ai This emitted light, or fluorescence, is then captured through fluorescence microscopy to visualize the labeled structures. medchemexpress.com

The process of visualization relies on the dye's photophysical properties. When exposed to ultraviolet or blue light, it emits a bright fluorescence, enabling clear, high-contrast imaging of microscopic structures. pubcompare.ai The specific wavelengths can vary slightly depending on the solvent environment, a characteristic of many fluorophores.

Table 1: Reported Photophysical Properties of this compound

Solvent/System Excitation Wavelength (λex) Emission Wavelength (λem) Source(s)
General Microscopy 365 nm ≥ 420 nm medchemexpress.com
Methanol (MeOH) 450 nm 515 nm interchim.fr

The labeling action is a passive process driven by partitioning. The dye, being highly lipophilic (hydrophobic), preferentially moves from its typically polar or semi-polar solvent solution into the nonpolar, lipid-rich domains of the tissue sample. researchgate.net This results in a high concentration of the fluorophore within target structures like suberin lamellae, endodermis, and exodermis in plants. scbt.commedchemexpress.com This high specificity for lipids provides for high-contrast imaging. medchemexpress.com

Molecular Rearrangement and Binding Affinity to Hydrophobic Domains

This compound exhibits a strong binding affinity for hydrophobic domains, a characteristic central to its function as a lipid stain. researchgate.net This affinity is not based on the formation of covalent bonds but rather on thermodynamically favorable non-covalent interactions. The primary driving force is the hydrophobic effect, which describes the tendency of nonpolar molecules to aggregate in an aqueous environment to minimize their disruptive contact with water molecules. nih.gov

The dye's polyaromatic and largely nonpolar structure makes it highly compatible with the long hydrocarbon chains of lipids and the aliphatic components of suberin. biologists.com When introduced to a biological sample, molecules of this compound partition into these hydrophobic regions, driven by favorable van der Waals interactions with the lipid molecules. rsc.org

While significant intramolecular rearrangement of the rigid xanthene core is not a primary feature of its binding, its orientation and interaction with the surrounding biomolecules are critical. The dye molecules align themselves within the lipid structures to maximize these stabilizing interactions. The affinity of solutes for surfaces can be influenced by the specific arrangement of functional groups on that surface, with segregated domains of hydrophobicity often maximizing affinity. nih.gov In biological systems, this translates to the dye's accumulation in lipid-dense regions such as suberin lamellae. scbt.com

Table 2: Factors Influencing this compound Binding Affinity

Factor Description Relevance to Binding Source(s)
Hydrophobicity The intrinsic nonpolar, lipophilic nature of the dye molecule. This is the primary driver for partitioning into lipid domains. interchim.fr
Hydrophobic Effect The tendency of nonpolar substances to minimize contact with water. Drives the dye out of aqueous/polar solvents and into lipids. nih.gov
Van der Waals Forces Weak, short-range electrostatic attractions between uncharged molecules. These forces stabilize the dye's position within the lipid environment. rsc.org

| Target Biomolecule | The chemical nature of the structure being stained (e.g., lipids, suberin). | The high aliphatic/hydrophobic content of these structures creates a favorable binding environment. | medchemexpress.combiologists.com |

Interactions with Cellular Membranes and Lipid Bilayers in Biological Systems

Given its pronounced lipophilicity, this compound readily interacts with cellular membranes and lipid bilayers. interchim.frnih.gov The fundamental structure of a biological membrane is the phospholipid bilayer, which features a hydrophobic core composed of fatty acid tails and hydrophilic surfaces composed of polar head groups. rsc.org The dye's interaction is primarily with the nonpolar core of this bilayer.

The mechanism of interaction involves the insertion, or intercalation, of the this compound molecule into the hydrophobic interior of the membrane. nih.gov This process is spontaneous and driven by the same hydrophobic principles that govern its binding to storage lipids. The dye partitions from the extracellular or cytoplasmic aqueous environment into the energetically more favorable, nonpolar environment of the membrane's core. nih.gov This interaction can be crucial for visualizing the uptake of nanoparticles or other entities across a cell's plasma membrane. springernature.com

The presence of fluorophores within a lipid bilayer can, in some cases, alter the properties of the membrane or the behavior of membrane-associated proteins. nih.gov However, in its typical application for staining, this compound is used to visualize existing lipid structures, such as the suberin lamellae that are deposited outside the plasma membrane, rather than to study the dynamics of the plasma membrane itself. medchemexpress.combiologists.com

Accumulation Dynamics within Acidic Cellular Compartments

The accumulation of this compound is predominantly dictated by its lipophilicity rather than by pH-dependent mechanisms. researchgate.net The primary targets for staining, such as suberin and cutin in plant cell walls, are extracellular, hydrophobic barriers. microinformatics.netbiologists.com

In contrast, certain fluorescent dyes, like Acridine Orange, are known to accumulate in acidic cellular compartments (e.g., lysosomes in animal cells, vacuoles in plant cells) through a mechanism called ion trapping. nih.gov This involves the protonation of the dye in the acidic environment, which traps it within the organelle. There is no direct evidence to suggest that this compound accumulates via a similar pH-dependent mechanism.

Any observed accumulation of this compound within a cellular compartment, acidic or otherwise, would likely be attributable to the presence of lipid bodies or hydrophobic domains within that compartment. For instance, if a plant vacuole contained lipid droplets, the dye would be expected to stain these structures due to its inherent affinity for lipids. The accumulation would therefore be a consequence of the compartment's composition, not its internal pH. Staining protocols sometimes use acidic components, such as lactic acid, but this is to facilitate the staining process itself, not to drive accumulation into acidic organelles. interchim.fr

Applications of Fluorol Yellow 088 in Biological and Biomedical Research

Plant Biology and Histochemical Staining

Fluorol Yellow 088 has emerged as a key fluorochrome for staining lipids in plant tissues, offering high contrast and specificity. Its utility in plant biology is extensive, ranging from the detailed visualization of subcellular structures to the analysis of complex tissue barriers.

This compound is widely recognized for its exceptional ability to stain suberin lamellae, the layered structures of the lipid- and phenolic-based biopolymer suberin, found in the cell walls of certain plant tissues. nih.govunil.chspringernature.comnih.gov This staining provides clear, high-contrast images that allow for the detailed examination of suberin deposition patterns. unil.chspringernature.com The dye's strong affinity for the aliphatic components of suberin makes it a reliable marker for these structures in the endodermis and exodermis of roots. nih.gov

Researchers have developed various protocols to optimize the staining of suberin lamellae with this compound. These methods often involve dissolving the dye in solvents like lactic acid or a mixture of polyethylene (B3416737) glycol and glycerol (B35011) to ensure efficient penetration into the tissue and specific binding to the lipid components. nih.govscbt.com The resulting fluorescence allows for precise localization and characterization of suberin layers, which is crucial for understanding their physiological roles. unil.chspringernature.com

Staining Protocol ComponentPurposeCommon Reagents/Conditions
Solvent To dissolve this compound and facilitate tissue penetration.Lactic acid, Polyethylene glycol-glycerol mixture, Ethanol (B145695). nih.gov
Counterstain To visualize other cell wall components, providing context.Aniline (B41778) Blue (for callose), Calcofluor White (for cellulose). unil.chnih.gov
Microscopy To excite the fluorochrome and capture the emitted fluorescence.Fluorescence microscopy with UV or blue light excitation. nih.govscbt.com

The utility of this compound extends beyond suberin to the general staining of hydrophobic structures and lipid domains within plant cells. nih.gov Its lipophilic nature allows it to readily partition into and accumulate in lipid-rich environments, providing a bright yellow-green fluorescence under appropriate excitation. nih.gov This makes it an effective tool for visualizing a variety of lipidic structures, including cuticles, oil bodies, and other hydrophobic inclusions.

The specificity of this compound for lipids, coupled with its high-contrast imaging capabilities, enables researchers to study the distribution and dynamics of these components within the cellular context. nih.gov This is particularly valuable for investigating processes such as lipid metabolism, storage, and transport in plant cells.

The endodermis and exodermis are critical cell layers in plant roots that form barriers to the apoplastic (between cells) movement of water and solutes. The deposition of suberin lamellae is a key feature of these barriers. nih.gov this compound staining is instrumental in studying the development and function of these barriers by allowing for the precise visualization of suberin deposition over time and in response to various stimuli. nih.govresearchgate.net

By using this compound, scientists can track the progressive suberization of the endodermis and exodermis, correlating it with changes in barrier function. nih.govresearchgate.net This has been crucial in understanding how plants regulate nutrient uptake, respond to environmental stresses, and control the radial transport of substances within the root. researchgate.net

In plant tissues, lignin (B12514952) and suberin are often found in close proximity, making their differentiation a challenge. This compound, when used in conjunction with other stains, provides a powerful method for discriminating between these two important cell wall polymers. nih.gov While this compound specifically stains the lipidic components of suberin, other stains like Basic Fuchsin or the natural autofluorescence of lignin can be used to identify lignified regions. nih.gov

This multi-staining approach allows for the clear differentiation of suberized and lignified structures within the same tissue section, providing a more complete picture of cell wall composition and organization. nih.gov This is essential for detailed anatomical studies and for understanding the distinct functional roles of lignin and suberin in providing mechanical support and forming diffusion barriers. nih.gov

FeatureThis compound StainingLignin Autofluorescence/Staining
Target Polymer Suberin (aliphatic components)Lignin
Observed Color Yellow-green fluorescenceBlue/green autofluorescence or red with specific stains. nih.gov
Application Visualizing suberin lamellae in endodermis, exodermis. nih.govIdentifying lignified xylem, sclerenchyma, and Casparian strips. nih.gov

Plants respond to various biotic and abiotic stresses by reinforcing their protective barriers, often involving the deposition of suberin. This compound is a valuable tool for studying these stress responses. For instance, in the case of fruit russeting, a physiological disorder characterized by the formation of a suberized periderm, this compound can be used to visualize the extent of suberin deposition.

Similarly, in response to pathogen infection, plants can deposit suberin as a defense mechanism to wall off the invading organism. This compound staining can reveal the location and extent of this induced suberization, providing insights into the plant's defense strategies. researchgate.net The dye has also been used to label lignin nanocapsules to study their uptake and localization within plant tissues, which has implications for understanding nanoparticle-plant interactions and developing novel delivery systems for bioactive substances.

Cell Biology and Imaging

Beyond its extensive use in plant science, this compound is also a versatile dye for various applications in broader cell biology and imaging. Its fundamental property of staining lipids makes it useful for a range of techniques aimed at visualizing and analyzing cellular components and processes.

The dye is frequently employed in fluorescence microscopy to label and track biological molecules within cells and tissues. Its intense fluorescence provides clear, high-contrast images, which is essential for studying cell morphology and behavior. In flow cytometry, this compound can be used to stain cells, allowing for the sorting and analysis of different cell populations based on their lipid content or the binding of the dye to specific cellular components. Furthermore, its well-defined emission spectrum makes it a useful reference compound for calibrating spectroscopic equipment and for quantitative analyses that rely on fluorescence intensity measurements.

Fluorescent Labeling of Diverse Cell Types and Tissues for Microscopic Analysis

This compound is extensively documented as an excellent fluorochrome for staining lipids in fresh plant tissue. researchgate.net It is particularly effective for the visualization of suberin lamellae and other hydrophobic structures in cell walls. medchemexpress.comoup.com Suberin, a complex polyester, forms a barrier in plant roots and other tissues, and staining with this compound allows for detailed microscopic analysis of its deposition and structure. oup.com Researchers have developed stable staining solutions using polyethylene glycol and glycerol as a solvent system, which prevents the dye from precipitating in aqueous environments and ensures efficient, high-contrast staining of lipids in fresh sections. researchgate.net

This staining is crucial for studies in plant anatomy and physiology, enabling clear differentiation between lignified, suberized, and unlignified cell walls. oup.com While its use is well-established in botanical research, some suppliers suggest its utility extends to broader biological and medical research for marking various cells and tissues in fields like cell biology and pathology, though specific, peer-reviewed applications in diverse animal cell types are less commonly documented.

Cell Population Analysis through Flow Cytometry Applications

Flow cytometry is a powerful technique for analyzing and sorting large populations of cells. The principle involves labeling cells with fluorescent markers and passing them through a laser beam, allowing for their enumeration and separation based on fluorescence characteristics. Several chemical suppliers note that this compound can be used to stain cells for flow cytometry, which would theoretically allow for the analysis and sorting of cell populations based on their lipid content or the dye's uptake. scbt.com However, a review of available scientific literature does not yield specific research studies employing this compound for this purpose. While its fluorescent properties make it a potential candidate for such applications, detailed protocols, research findings, or examples of its use in flow cytometry-based cell population analysis are not readily found in peer-reviewed publications.

Imaging of Cellular Morphology and Tracking of Cell Movement

The intense fluorescence of this compound makes it a valuable tool for producing clear, high-contrast images of cellular structures, which is essential for investigating the morphology of cells and tissues. Its high specificity for lipids allows researchers to visualize the precise location and structure of lipid-rich components, such as suberized cell walls in the endodermis and exodermis of plant roots. medchemexpress.com This application provides detailed static images that are fundamental to morphological studies in plant science. oup.com

While the dye's function as a fluorescent label is clear, there is no evidence in the reviewed literature of its application in the dynamic tracking of cell movement. Such studies require labels that are stable, non-toxic over time, and can be monitored through time-lapse microscopy to follow cell migration or intracellular transport. The documented uses of this compound focus on staining fixed or freshly sectioned tissues for morphological observation rather than tracking motile cells in culture. medchemexpress.com

Nanotechnology and Drug Delivery Systems

Fluorescent labeling is a cornerstone of nanotechnology research, enabling the visualization and tracking of nanoparticles within complex biological systems. This capability is crucial for assessing the distribution, biocompatibility, and efficacy of nanomaterial-based therapeutic and diagnostic agents.

Labeling and Tracking of Nanoparticles in Biological Systems

A significant application of this compound in nanotechnology is the labeling of nanoparticles for tracking their movement within biological systems. springernature.com Research has demonstrated a successful method for loading this compound into lignin nanocapsules (NCs), which are polymeric hollow nanocarriers derived from lignin, a waste byproduct of the wood processing industry. springernature.comresearchgate.net

By encapsulating the hydrophobic this compound, researchers can track the entrance and accumulation of these lignin NCs in plant seeds and seedlings using fluorescence microscopy. springernature.com Studies have shown that these labeled nanoparticles can penetrate plant tissues and be translocated within the plant, providing a visual confirmation of their pathway. researchgate.net This method is vital for elucidating the mechanisms of nanoparticle uptake through cell walls and plasma membranes and for identifying sites of accumulation. springernature.com

Research on Tracking Nanoparticles with this compound
Nanoparticle SystemBiological SystemObjective of TrackingReference
Lignin Nanocapsules (NCs)Plant seeds and seedlingsTo track entrance and accumulation of NCs. springernature.com
Lignin NanocarriersPlant organs and tissuesTo allow localization by fluorescence microscopy. researchgate.net

Research on Targeted Drug Delivery System Efficacy

The efficacy of a targeted drug delivery system is fundamentally dependent on its ability to transport a therapeutic agent to a specific site of action. Fluorescent imaging provides a direct method to verify and evaluate this crucial function. By labeling a nanocarrier with a fluorescent dye, its journey through a biological system can be monitored to confirm it reaches the intended target.

This compound has been used in research on lignin nanocarriers designed for the delivery of bioactive compounds to plants. springernature.comresearchgate.net The success of such a system relies on the nanocarriers penetrating the plant's outer layers and being transported to internal tissues. By loading the lignin nanocarriers with this compound, researchers have been able to visually track their path and confirm their arrival in target tissues, such as the plant's vascular system. researchgate.net This visual evidence, made possible by the fluorescent label, is a direct assessment of the delivery system's efficacy, demonstrating that the carrier can successfully transport its cargo to the desired location. springernature.com

Quantitative Analytical

This compound is a lipophilic, polyaromatic organic dye recognized for its potent fluorescent properties. scbt.com In the realm of biological and biomedical research, its utility extends beyond qualitative imaging to precise quantitative analysis. The dye's well-defined emission spectrum and strong fluorescence make it a valuable tool for quantifying substances and calibrating instrumentation.

Utilization as a Reference Standard for Calibration Curve Generation in Fluorescence Assays

A cornerstone of accurate quantitative analysis in fluorescence spectroscopy is the calibration curve, which establishes a clear relationship between the concentration of a substance and its fluorescence intensity. this compound is frequently used as a reference chemical for generating such curves. By preparing a series of solutions with known concentrations of the dye and measuring their corresponding fluorescence, a standard curve can be plotted. This allows for the precise determination of unknown substance concentrations based on their measured fluorescence intensity.

The process leverages the dye's stable and intense fluorescence, which provides a reliable benchmark. This is particularly beneficial for calibrating spectroscopic instruments and ensuring the quality control of fluorescence-based assays over time. The use of a dependable standard like this compound helps to ensure that measurements are both accurate and reproducible across different experiments and laboratories.

Table 1: Illustrative Data for Calibration Curve Generation

Concentration of this compound (µg/mL)Relative Fluorescence Units (RFU)
0.05.2
2.5158.9
5.0312.5
10.0625.1
15.0937.8
20.01250.4

Note: This table presents hypothetical data to demonstrate the linear relationship typically observed in a calibration curve for this compound.

Quantification of Unknown Substances in Biological and Environmental Matrices

The application of this compound is crucial for the precise measurement of unknown substances within complex samples such as biological tissues and environmental materials. Its utility in these contexts is especially valuable where direct measurement of the target substance is challenging. nih.gov

In biological research, for example, this compound can be used to stain and quantify lipids within plant tissues, such as suberin lamellae. scbt.commedchemexpress.com By correlating the intensity of the fluorescence signal from the stained tissue with a pre-established calibration curve, researchers can quantify the amount of lipid present. This has applications in studying plant development, stress responses, and cell wall composition.

In environmental science, the dye's strong fluorescence allows it to be used as a tracer. When introduced into a system, its dispersion and concentration can be monitored through fluorescence measurements. This enables the quantification and modeling of the flow and distribution of substances in various environmental matrices, which is vital for pollution studies and hydrology.

Table 2: Key Spectroscopic Properties of this compound

PropertyValueReference
Excitation Wavelength (λex)~450 nm (in MeOH) interchim.fr
Emission Wavelength (λem)~515 nm (in MeOH) interchim.fr
Molecular FormulaC₂₂H₁₆O scbt.com
Molecular Weight296.36 g/mol scbt.com

The defined spectroscopic properties of this compound, as detailed in Table 2, underpin its reliability in these quantitative applications.

Methodological Advancements and Imaging Techniques

Optimization of Staining Protocols for Enhanced Visualization

The effectiveness of Fluorol Yellow 088 staining is highly dependent on the methodologies used for dye delivery, sample preparation, and multi-color imaging. Research has focused on improving solvent systems, managing staining temperature, developing multi-labeling strategies, and refining sample preparation for high-resolution analysis.

Development of Efficient Solvent Systems and Investigation of Temperature Effects on Staining

The development of effective solvent systems has been crucial for the successful application of this compound. Due to its lipophilic nature, the dye has very low solubility in water. nih.gov Early and effective solvent systems involved dissolving lipid-soluble dyes in a mixture of polyethylene (B3416737) glycol (PEG 400) and 90% aqueous glycerol (B35011). researchgate.netinterchim.fr This combination was found to create stable staining solutions that efficiently stained lipids in fresh tissue sections without precipitation. researchgate.netinterchim.fr One protocol specifies dissolving a 0.01% (w/v) solution of this compound in polyethylene glycol by heating at 90°C for one hour to ensure complete dissolution, followed by the addition of an equal volume of 90% glycerol. medchemexpress.com

Subsequent research identified lactic acid as a superior solvent, particularly for its dual role in both clearing the tissue and dissolving the stain. nih.gov This approach allows for simultaneous clearing and staining, which is especially effective for observing suberin in plant roots. nih.gov A common protocol involves preparing a 0.01% (w/v) solution of this compound in lactic acid, which requires heating to 70°C for up to an hour to dissolve the dye. nih.gov The staining process itself is also often carried out at an elevated temperature, with samples incubated in the freshly prepared lactic acid solution at 70°C for 30 minutes. interchim.frunil.chnih.gov More recently, an alternative solvent system using 96% ethanol (B145695) has been shown to be compatible with the ClearSee clearing agent, enabling enhanced signal from suberized cells at room temperature. biologists.com Another methanol-based protocol also exists for fixing, clearing, and staining tissues. unil.ch

The effect of temperature is a critical parameter in these protocols. Heating is not only necessary to dissolve this compound in solvents like polyethylene glycol and lactic acid but is also integral to the staining incubation itself in some methods to facilitate dye penetration into the tissue. medchemexpress.comnih.govnih.gov

Table 1: Comparison of Solvent Systems for this compound Staining

Solvent SystemPreparation ProtocolStaining TemperatureKey Advantages
Polyethylene Glycol (PEG) & Glycerol0.01% (w/v) FY 088 in PEG 400, heated to 90°C for 1 hr, then mixed with equal volume of 90% glycerol. medchemexpress.comRoom Temperature medchemexpress.comStable solution, efficient lipid staining without precipitation. researchgate.netinterchim.fr
Lactic Acid0.01% (w/v) FY 088 in lactic acid, heated to 70°C for 1 hr. nih.gov70°C interchim.frunil.chnih.govActs as both solvent and clearing agent; superior to PEG-glycerol for some applications. nih.gov
Ethanol0.01% (w/v) FY 088 working solution in ethanol from a 1% DMSO stock. biologists.comRoom Temperature biologists.comCompatible with ClearSee clearing method, enhances signal. biologists.com
Methanol0.01% (w/v) FY 088 in methanol. unil.chRoom Temperature unil.chUsed for combined fixation, clearing, and staining. unil.ch

Strategies for Counterstaining and Multi-labeling in Complex Biological Samples

To provide contextual information and visualize multiple components within a single sample, this compound is frequently used in conjunction with other dyes. The most common counterstain is Aniline (B41778) Blue. interchim.frunil.chnih.gov A typical procedure involves staining with this compound first, followed by incubation in a 0.5% (w/v) aqueous solution of Aniline Blue at room temperature in the dark. interchim.frunil.chnih.gov This dual-staining technique helps to improve the contrast and visualization of suberized layers against other cell wall structures. biologists.com However, it is noted that for deep tissue imaging, counterstaining with Aniline Blue is not recommended as it may reduce the signal intensity of this compound in deeper optical sections. biologists.com

Beyond simple counterstaining, this compound has been successfully integrated into multi-labeling protocols to differentiate various cell wall polymers. For instance, its application can be combined with Congo Red to distinguish between suberized (stained green/yellow by Fluorol Yellow) and lignified or non-lignified cell walls (stained red by Congo Red). nih.gov Another multi-labeling strategy involves the use of Calcofluor White, which stains cellulose (B213188) in primary cell walls, alongside this compound for suberin. unil.ch To effectively separate the fluorescent signals from these different dyes, sequential scanning modes on a confocal microscope are employed. unil.ch

Furthermore, staining protocols for this compound have been developed to be compatible with the imaging of genetically encoded fluorescent proteins. nih.gov For example, a room-temperature staining procedure using an ethanol-based solvent for this compound has been successfully used in tissues expressing DsRED, allowing for the simultaneous visualization of suberized barriers and microbially-expressed fluorescent markers. biologists.com

Table 2: Multi-labeling Strategies with this compound

Co-stain / LabelTarget Structure / MoleculeStaining Protocol NotesImaging Consideration
Aniline BlueGeneral cell wall structures0.5% (w/v) in water, applied after FY 088 staining. interchim.frunil.chnih.govImproves contrast in thin sections. biologists.com
Congo RedPolysaccharides (e.g., cellulose)Applied in a double-staining procedure with FY 088. nih.govAllows differentiation of suberized, lignified, and unlignified walls. nih.gov
Calcofluor WhiteCellulose, chitin0.1% in methanol, applied before FY 088 staining. unil.chSequential scanning with 405 nm laser for Calcofluor White and 488 nm for FY 088. unil.ch
Fluorescent Proteins (e.g., DsRED)Genetically tagged proteins/cellsRoom temperature FY 088 staining protocol is compatible. biologists.comEnables analysis of suberin deposition in context of specific gene expression or cell tracking. biologists.com

Refined Sample Preparation Techniques for High-Resolution Microscopy (e.g., Clearing, Sectioning)

High-resolution imaging of tissues stained with this compound necessitates meticulous sample preparation, often involving clearing and sectioning to reduce light scatter and allow for deep optical penetration. The choice of clearing agent is critical, as it must render the tissue transparent without quenching the fluorescence of the dye.

Lactic acid serves as an effective clearing agent that can be used simultaneously with this compound staining, proving particularly useful for whole-mount roots of plants like Arabidopsis thaliana. nih.gov Glycerol is also widely used, both as a component of the staining solution and as a mounting medium, which aids in clearing and preserving the fluorescence signal. nih.govmedchemexpress.comunil.chresearchgate.net For thicker samples, glycerol can serve as an effective clearing medium on its own, allowing for the observation of thick histological preparations. nih.gov

For more robust clearing, especially in dense or complex tissues, dedicated clearing solutions are employed. The ClearSee solution, which contains xylitol, sodium deoxycholate, and urea, has been shown to be effective. biologists.com An optimized protocol combines an ethanol-based this compound staining solution with ClearSee treatment, which yields significantly enhanced signals from suberized cells in deep tissues. biologists.com Methanol-based protocols also serve a dual purpose of fixation and clearing, preparing the tissue for subsequent staining with this compound and other dyes like Calcofluor White. unil.ch

In addition to chemical clearing, physical sectioning remains a fundamental technique. Free-hand sectioning with a razor blade is a rapid method for preparing samples for this compound staining. nih.govmedchemexpress.comnih.gov For more precise and uniform sections, a vibratome or a cryostat microtome can be used to generate sections of a specific thickness (e.g., 120 µm). These sections can then be subjected to the staining and clearing procedures outlined above, facilitating high-quality imaging with advanced microscopy.

Advanced Fluorescence Microscopy Applications

The visualization of this compound-stained structures has been greatly advanced by the use of sophisticated fluorescence microscopy techniques. These methods move beyond simple two-dimensional imaging to allow for detailed qualitative, quantitative, and three-dimensional analysis of biological tissues.

Confocal Laser Scanning Microscopy (CLSM) in Three-Dimensional Tissue Analysis

Confocal Laser Scanning Microscopy (CLSM) is a powerful tool for imaging samples stained with this compound due to its ability to perform optical sectioning, which eliminates out-of-focus light and improves image resolution. nih.gov This capability is essential for constructing detailed three-dimensional (3D) images from a series of z-stack images. nih.govnih.gov

In plant science, CLSM has been used to generate 3D reconstructions of root tissues, providing clear visualization of the spatial distribution of suberin within the endodermis and exodermis. nih.govnih.gov By combining this compound staining with other fluorescent markers, multichannel CLSM imaging can create detailed 3D maps that differentiate suberized, lignified, and cellulosic cell wall components. nih.gov For example, in the roots of Rhizophora apiculata, CLSM has been used to merge three channels to show lignin (B12514952) (blue), suberized cell walls (green), and polysaccharides (red) in a single 3D projection. nih.gov

The application of CLSM is not limited to plant tissues. The principles of 3D reconstruction from fluorescently stained, thick sections are broadly applicable in pathology and cell biology. nih.gov Although a study on human breast lesions used a different DNA probe, it demonstrated the utility of CLSM in conjunction with 3D reconstruction software to analyze the complex morphology of tissues sectioned at 30 microns. nih.gov This highlights the potential for using this compound with CLSM for 3D analysis of lipid-rich structures in a variety of biological contexts. The detailed images obtained from CLSM are reliable and can be revisited for re-evaluation and further analysis. nih.gov

Wide-Field Fluorescence Microscopy for Qualitative and Quantitative Imaging

Wide-field fluorescence microscopy remains a valuable and accessible technique for the analysis of samples stained with this compound. unil.ch It is particularly suitable for rapid screening and qualitative assessment of staining patterns across large sample areas. medchemexpress.comunil.ch Protocols often specify the use of a standard GFP filter set for observing this compound fluorescence, which typically has an excitation around 488 nm and emission detection between 500-550 nm, although the optimal excitation for the dye is closer to 450-470 nm. unil.chmicroinformatics.net

Wide-field microscopy is effective for visualizing the general distribution of suberin in plant roots and stems. nih.gov It allows for the qualitative description of staining patterns, such as the initial "patchy" appearance of suberin deposition that later becomes a continuous signal in developing endodermal cells. unil.ch

Beyond qualitative observation, wide-field microscopy can be employed for quantitative analysis. The intensity of the fluorescence signal from this compound can be measured to quantify the relative amount of suberin present in the tissue. researchgate.net For instance, studies have used this approach to quantify changes in suberin deposition in response to environmental stressors like cadmium exposure. researchgate.net However, it is important to control for factors that can affect fluorescence intensity, such as photobleaching. This compound is susceptible to bleaching, so exposure to the excitation light should be minimized, especially during quantitative imaging. interchim.frunil.ch

Assessment of Staining Specificity and Stability in Longitudinal Studies

The utility of any fluorescent dye in longitudinal or time-course studies is critically dependent on its staining specificity and stability. This compound has demonstrated excellent characteristics in both regards, making it a reliable tool for such applications.

Staining Specificity: this compound exhibits high specificity for lipids, which is a key advantage for researchers looking to visualize particular structures without significant background noise. medchemexpress.com It is particularly effective for staining suberized and cutinized cell walls in plant tissues, such as the endodermis and exodermis. medchemexpress.comscbt.com Studies comparing various lipid-soluble dyes have identified this compound as an excellent fluorochrome that provides intense and high-contrast staining of suberin lamellae. interchim.fr Its specificity allows for clear differentiation between suberized, lignified, and unlignified cell walls, especially when used in conjunction with counterstains like Aniline Blue or by leveraging the autofluorescence of other compounds like lignin. nih.govusda.gov

Staining Stability: One of the significant advantages of this compound is the stability of both the dye itself and the staining solutions it forms. medchemexpress.com It is not prone to precipitation in aqueous media, a common issue with other lipophilic dyes, ensuring consistent and reliable staining across multiple samples and time points. interchim.fr Research has shown that when dissolved in a polyethylene glycol-glycerol solvent system, this compound creates stable solutions that efficiently stain lipids in fresh tissue sections without forming precipitates. interchim.fr

However, for longitudinal imaging, certain temporal limitations must be considered. While the stain itself is stable, the fluorescent signal may begin to leak into adjacent tissues, such as the xylem in plant roots, if samples are stored for more than three hours after the staining procedure is complete. unil.ch Furthermore, like many fluorochromes, this compound is susceptible to photobleaching; prolonged exposure to excitation light (e.g., longer than 20 minutes) can lead to a significant loss of fluorescent signal. unil.ch Therefore, in longitudinal studies, it is crucial to manage imaging times and storage conditions to maintain signal integrity and localization.

Data Tables

Table 1: Properties and Performance of this compound

Property Description Source(s)
Synonyms 2,8-Dimethylnaphtho[3,2,1-kl]xanthene; Solvent Green 4 scbt.com
Molecular Formula C₂₂H₁₆O scbt.com
Target Structures Lipids, Suberin Lamellae, Hydrophobic Structures medchemexpress.com
Excitation Wavelength 365 nm medchemexpress.com
Emission Wavelength ≥420 nm medchemexpress.com
Key Advantages High lipid specificity, Strong staining stability, High-contrast imaging medchemexpress.com
Photostability Susceptible to photobleaching with prolonged exposure (>20 mins) unil.ch

| Signal Stability | Signal may leak into adjacent tissues after 3 hours post-staining | unil.ch |

Table 2: Comparative Efficacy of Lipid Stains in a Polyethylene Glycol-Glycerol Solvent

Dye Type Efficacy and Stability Source(s)
This compound Fluorescent (Fluorochrome) Excellent fluorochrome; forms stable staining solution; efficiently stains lipids without precipitates. interchim.fr

| Sudan Red 7B | Non-fluorescent (Chromophore) | Most effective non-fluorescent stain; forms stable staining solution; efficiently stains lipids without precipitates. | interchim.fr |

Limitations and Considerations in Fluorol Yellow 088 Research

Potential for Photobleaching and Signal Degradation in Prolonged Imaging

A significant consideration when using Fluorol Yellow 088 is its susceptibility to photobleaching, which is the irreversible destruction of a fluorophore under light exposure, leading to signal loss. fpbase.org Research protocols explicitly warn that the dye is easily bleached. interchim.frunil.ch For instance, when staining plant tissues, it is recommended not to expose the sample to fluorescence for more than 20 minutes to avoid significant signal degradation. interchim.frunil.ch This characteristic is a critical limiting factor for time-lapse experiments or studies requiring prolonged or repeated imaging sessions.

The rate of photobleaching is directly proportional to the intensity of the excitation light. fpbase.org While the dye is noted for its good lightfastness in industrial applications like coloring plastics and coatings, these conditions are not comparable to the high-intensity, focused light used in fluorescence microscopy. chemodi.comdayglo.in The necessity of keeping samples in the dark after staining and using them within a few hours underscores the dye's limited stability under experimental conditions. interchim.frunil.ch The composition of the imaging medium can also play a role, as certain serum-free media have been shown to permit rapid, light-induced degradation of various fluorochromes, a process that can sometimes be mitigated by additives like vitamin C or serum. nih.govresearchgate.net

Challenges in Differentiating Overlapping Emission Spectra with Other Fluorochromes

In multicolor fluorescence imaging, the precise differentiation of signals from multiple fluorochromes is essential. this compound presents challenges in this area due to its broad emission spectrum, which can overlap with other commonly used fluorophores. bio-rad-antibodies.com This phenomenon, known as spectral overlap or spillover, occurs when the emission from one dye is detected in the channel designated for another, potentially leading to false-positive signals and compromised data quality. bio-rad-antibodies.com

This compound exhibits a green fluorescence, with an excitation maximum ranging from 443-450 nm and an emission maximum between 510-515 nm. interchim.frscbt.com This places its emission profile in close proximity to other popular green fluorochromes like Fluorescein isothiocyanate (FITC) and Green Fluorescent Protein (GFP). interchim.frbio-rad-antibodies.commicroinformatics.net In fact, it is often observed using a standard GFP filter set. interchim.frunil.ch When used simultaneously with spectrally adjacent dyes, researchers must apply a mathematical correction known as compensation to correct for the spillover. bio-rad-antibodies.com The selection of fluorochrome combinations with minimal overlap is a critical step in designing multiplex experiments to ensure reliable results. pedsresearch.org

FluorochromeExcitation Max (nm)Emission Max (nm)Notes
This compound ~450 interchim.fr~515 interchim.frGreen emission, often viewed with a GFP filter. interchim.fr
FITC (Fluorescein) ~495 bio-rad-antibodies.com~525 bio-rad-antibodies.comBroad emission with significant overlap into the yellow-orange range. bio-rad-antibodies.com
GFP (Green Fluorescent Protein) ~488~507Commonly used protein tag with a similar green emission profile.
Alexa Fluor 488 ~490~525A photostable alternative to FITC with a nearly identical spectrum. iu.edu

Influence of Staining Medium Composition on Dye Stability and Precipitation

The chemical composition of the staining medium has a profound impact on the stability, solubility, and performance of this compound. The dye is hydrophobic, characterized as being insoluble or poorly soluble in water. scbt.com Consequently, its use in aqueous biological systems requires specific solvent formulations to prevent precipitation and ensure effective staining. interchim.fr

Research has shown that a solvent system composed of polyethylene (B3416737) glycol (PEG 400) and aqueous glycerol (B35011) is highly effective for this compound. interchim.fr This mixture creates stable staining solutions that efficiently stain lipids in fresh tissue sections without forming precipitates. interchim.frresearchgate.net In contrast, improper solvent choice can lead to dye aggregation and poor staining quality. The dye is soluble in various organic solvents, including DMSO, DMF, and chloroform. interchim.frglpbio.com Staining protocols often call for the dye to be dissolved in substances like lactic acid or polyethylene glycol, sometimes with heating, to ensure it is fully solubilized before application. interchim.frmedchemexpress.commedchemexpress.cn Furthermore, it is consistently recommended to use freshly prepared staining solutions, suggesting that the dye's stability in these media can decrease over time. interchim.frunil.ch The medium can also influence photostability, as certain formulated media lacking antioxidants may accelerate light-dependent signal degradation. nih.govresearchgate.net

Future Research Directions for Fluorol Yellow 088

Development of Novel Fluorol Yellow 088 Derivatives with Enhanced Spectroscopic Properties

While this compound exhibits favorable spectroscopic characteristics, including strong photostability and high quantum yield scbt.comscbt.com, future research could focus on synthesizing derivatives with tailored spectral properties. This could involve structural modifications to shift excitation and emission wavelengths, increase quantum yield in specific environments, or enhance photostability under prolonged illumination. Developing derivatives with distinct spectral signatures would enable multi-color imaging experiments when used in conjunction with other fluorescent probes. Research into the relationship between the dye's molecular structure, particularly its polyaromatic core and methyl substituents, and its optical properties could guide the rational design of such derivatives. uni.luscbt.com Understanding how π-π stacking interactions influence fluorescence intensity could also inform the design process. scbt.comscbt.com

Expansion of this compound Applications in Diverse Biological and Material Systems

Current applications of this compound are primarily centered on lipid staining in plant tissues and general fluorescent labeling in biological research. medchemexpress.comtargetmol.com Future research can explore its utility in a wider range of biological systems, such as animal tissues, microorganisms, and cultured cells, for visualizing lipid-rich structures or processes like lipid droplet formation, membrane dynamics, or myelin sheath staining. smolecule.com Furthermore, its application could be expanded to material science for characterizing lipid content or hydrophobic domains in polymers, films, or other materials. Given its use in tracking lignin (B12514952) nanocapsules researchgate.netnih.gov, further studies could investigate its potential for labeling and tracking other types of nanoparticles or delivery systems in biological or environmental contexts.

Integration with Emerging Imaging Technologies for Subcellular Resolution Analysis

This compound's utility in fluorescence microscopy can be enhanced by integrating its use with emerging high-resolution imaging technologies. Techniques such as super-resolution microscopy (e.g., stimulated emission depletion (STED) microscopy, structured illumination microscopy (SIM), or photoactivated localization microscopy (PALM/STORM)) could be employed to visualize lipid structures stained with this compound at the subcellular level with unprecedented detail. This would allow for a more precise understanding of the localization and dynamics of lipids within cells and tissues. Combining this compound staining with correlative light and electron microscopy (CLEM) could provide ultrastructural context for the observed fluorescent signals.

Further Exploration of Mechanistic Insights at the Sub-molecular Level

While this compound is known to stain lipids due to its hydrophobic nature and solubility in lipid environments smolecule.com, a deeper understanding of the precise mechanisms of its interaction with different types of lipids and cellular structures at the sub-molecular level is warranted. Research utilizing advanced spectroscopic techniques, computational modeling, and molecular dynamics simulations could elucidate the binding modes, stoichiometry, and dynamics of this compound interactions with lipid bilayers, suberin polymers, or other hydrophobic components. This fundamental knowledge could inform the development of even more specific and efficient lipid probes.

Application in Biosensor Design and Development

The fluorescent properties of this compound make it a potential candidate for integration into biosensing platforms. Future research could explore its use in designing biosensors for detecting specific lipids, enzymes involved in lipid metabolism, or environmental contaminants that interact with lipid membranes. This could involve developing systems where the fluorescence intensity or wavelength of this compound changes upon interaction with a target analyte, potentially through fluorescence resonance energy transfer (FRET) or other mechanisms. Given the research into RNA-based biosensors utilizing fluorogens mdpi.com, there might be potential to explore systems where this compound acts as a reporter molecule in conjunction with a biological recognition element.

Q & A

Q. What is the standard protocol for using Fluorol Yellow 088 in suberin staining?

this compound is typically prepared as a 0.01% (w/v) solution in lactic acid, heated at 70°C for 30–60 minutes to dissolve the dye. Freshly prepared solutions are applied to plant tissue sections (e.g., root cross-sections), incubated at 70°C for 30 minutes, and rinsed with distilled water. Stained sections are imaged using confocal microscopy with 488 nm excitation and emission filters (510–525 nm). This protocol ensures specificity for suberin lamellae in endodermal or peridermal cells .

Q. What solvents are compatible with this compound?

this compound is sparingly soluble in water but dissolves well in polar organic solvents like DMSO, DMF, chloroform, and acetic acid. For plant tissue staining, lactic acid is the preferred solvent due to its compatibility with heat-assisted dye penetration and tissue clearing .

Q. How does this compound compare to other lipophilic dyes (e.g., Sudan Red 7B)?

Unlike Sudan Red 7B, which stains general lipids, this compound specifically binds to suberin’s aliphatic domains due to its high quantum yield and photostability under UV/blue light. It is ideal for co-staining with lignin-specific dyes (e.g., phloroglucinol-HCl) for dual visualization of suberin and lignin in plant cell walls .

Advanced Research Questions

Q. How can staining inconsistencies in suberin detection be addressed?

Inconsistent staining may arise from tissue thickness, solvent choice, or dye degradation. For thick tissues (e.g., maize roots), extend heating to 1 hour and peel peripheral layers to expose endodermal cells. Always prepare fresh dye solutions, as aged solutions lose fluorescence intensity. Validate staining with positive controls (e.g., Arabidopsis roots) .

Q. What microscopy settings optimize this compound visualization?

Use confocal microscopy with a 488 nm laser for excitation and a GFP filter (510–525 nm emission). Adjust gain values (e.g., 646) and intensity (75%) to avoid oversaturation. For autofluorescence interference (e.g., cuticles), employ a Cy5 filter to differentiate signals .

Q. Can this compound be combined with other stains for co-localization studies?

Yes. Sequential staining with berberine hemisulfate (0.1% in lactic acid, room temperature) followed by this compound enhances cell wall contrast. Post-staining with safranin O (0.01% aqueous) allows simultaneous visualization of suberin, lignin, and cell nuclei under bright-field and fluorescence modes .

Q. How does solvent choice affect this compound performance?

Methanol-based solutions (e.g., 0.01% in methanol) enable cold staining (4°C for 3 days), useful for delicate tissues, but may reduce specificity compared to heated lactic acid protocols. Solvent polarity influences dye penetration: DMSO enhances diffusion in lignified tissues but requires post-staining washes to minimize background noise .

Q. What are the limitations of this compound in quantifying suberin deposition?

Quantification requires careful image analysis. Use ImageJ to draw segmented lines across cell walls of maximum intensity projections. Normalize fluorescence intensity to tissue area and compare against unstained controls. Avoid overinterpretation of weak signals in low-suberin mutants .

Methodological Recommendations

  • Troubleshooting Autofluorescence : Pre-treat tissues with chloral hydrate-glycerol clearing solutions to reduce background noise .
  • Long-Term Storage : Store dye powder at room temperature, protected from light and moisture. Solutions in lactic acid are stable for ≤24 hours .
  • Ethical Compliance : Use only for research; avoid clinical or agricultural applications due to unspecified toxicity profiles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.